CID 67176704
Description
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .
Properties
Key on ui mechanism of action |
Acts by inhibition of protoporphyrinogen oxidase. |
|---|---|
CAS No. |
62476-59-9 |
Molecular Formula |
C14H7ClF3NNaO5 |
Molecular Weight |
384.64 g/mol |
IUPAC Name |
sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |
InChI Key |
QXAZDGYEGDUJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |
Appearance |
Solid powder |
boiling_point |
>100 °C /47% WATER SOLUTION/ |
Color/Form |
Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |
density |
1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |
melting_point |
124-125 °C Off-white solid, mp: 151.5 to 157 °C /Acifluorfen/ |
Other CAS No. |
62476-59-9 |
physical_description |
Acifluorfen sodium salt is a white powder. Melting point 255- 257 °F (124-125 °C). Irritates skin and eyes. Used as a herbicide. White to yellow solid; Yellow to brown in aqueous solution; [HSDB] Light to dark amber liquid; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
50594-66-6 (Parent) |
shelf_life |
Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |
solubility |
In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |
vapor_pressure |
0.00000001 [mmHg] <1.3X10-3 mPa. |
Origin of Product |
United States |
Preparation Methods
The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .
Chemical Reactions Analysis
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: It acts as a protoporphyrinogen oxidase inhibitor, which is necessary for chlorophyll synthesis.
Substitution: The compound can undergo substitution reactions due to the presence of nitro and chloro groups on the aromatic ring.
Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .
Scientific Research Applications
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is widely used in scientific research for its herbicidal properties. It is effective against broadleaf weeds and grasses and is used agriculturally on fields growing soybeans, peanuts, peas, and rice . Research has shown its efficacy in controlling weed density and improving crop yield in groundnut and soybean fields . Additionally, it is used in studies related to enzyme inhibition, particularly protoporphyrinogen oxidase .
Mechanism of Action
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death . The molecular targets involved include the protoporphyrinogen oxidase enzyme in plants .
Comparison with Similar Compounds
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate belongs to the class of diphenylethers, which are aromatic compounds containing two benzene rings linked through an ether group . Similar compounds include:
Nitrofen: An older member of the nitrophenyl ether herbicides, first registered for sale in 1964.
Fomesafen: Another related diphenyl ether herbicide.
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is unique due to its improved properties, including a wider spectrum of herbicidal effect and good safety to soybean crops .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
